molecular formula C16H18S2 B13771478 Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl CAS No. 65104-30-5

Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl

Katalognummer: B13771478
CAS-Nummer: 65104-30-5
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: ODOGSCCHVYNOSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl typically involves the oxidation of thiols. One common method is the oxidative coupling of 2,4-dimethylphenyl thiol and 3,5-dimethylphenyl thiol using oxidizing agents such as iodine or hydrogen peroxide under mild conditions . The reaction can be represented as follows:

2RSH+Oxidizing AgentRSSR+Reduced Agent2 \, \text{RSH} + \text{Oxidizing Agent} \rightarrow \text{RSSR} + \text{Reduced Agent} 2RSH+Oxidizing Agent→RSSR+Reduced Agent

Industrial Production Methods

On an industrial scale, the production of disulfide compounds often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of catalysts to enhance the reaction rate and yield. For example, vanadyl acetylacetonate can be used as a catalyst in the oxygen oxidative polymerization of diphenyl disulfide.

Analyse Chemischer Reaktionen

Types of Reactions

Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2,4-dimethylphenyl thiol and 3,5-dimethylphenyl thiol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wirkmechanismus

The mechanism of action of disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl involves the cleavage and formation of the disulfide bond. This process is crucial in redox biology, where disulfide bonds play a key role in the structural stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to other disulfide compounds .

Eigenschaften

CAS-Nummer

65104-30-5

Molekularformel

C16H18S2

Molekulargewicht

274.4 g/mol

IUPAC-Name

1-[(2,4-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-5-6-16(14(4)8-11)18-17-15-9-12(2)7-13(3)10-15/h5-10H,1-4H3

InChI-Schlüssel

ODOGSCCHVYNOSE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)SSC2=CC(=CC(=C2)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.